![molecular formula C29H25NO4 B13429063 2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid](/img/structure/B13429063.png)
2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid is a complex organic compound that features an indole moiety, a benzoic acid group, and an oxane-linked phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Ethynyl Group: This step involves the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Oxane-Linked Phenyl Group: This can be done through etherification reactions, where the phenyl group is linked to the oxane ring via an oxygen atom.
Formation of the Benzoic Acid Group: This step involves the oxidation of a methyl group attached to the benzene ring to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzoic acid group can be further oxidized to form more complex carboxylic acid derivatives.
Reduction: The indole moiety can be reduced to form indoline derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures (HNO3/H2SO4) and halogenating agents (Br2, Cl2).
Major Products Formed
Oxidation: Formation of more complex carboxylic acids.
Reduction: Formation of indoline derivatives.
Substitution: Introduction of nitro, halogen, or alkyl groups on the phenyl ring.
Applications De Recherche Scientifique
2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The ethynyl and oxane-linked phenyl groups can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-indol-3-yl)acetic acid: Another indole derivative with a carboxylic acid group, but lacking the ethynyl and oxane-linked phenyl groups.
4-(1H-indol-3-yl)butanoic acid: Similar structure but with a butanoic acid group instead of a benzoic acid group.
2-(1H-indol-5-yl)benzoic acid: Similar structure but with the indole moiety attached at a different position on the benzoic acid ring.
Uniqueness
2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid is unique due to the presence of the ethynyl and oxane-linked phenyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C29H25NO4 |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C29H25NO4/c31-29(32)26-3-1-2-23(28(26)24-11-10-22-12-15-30-27(22)18-24)9-8-20-4-6-21(7-5-20)19-34-25-13-16-33-17-14-25/h1-7,10-12,15,18,25,30H,13-14,16-17,19H2,(H,31,32) |
Clé InChI |
VUJZFNSWCNSGDV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1OCC2=CC=C(C=C2)C#CC3=C(C(=CC=C3)C(=O)O)C4=CC5=C(C=C4)C=CN5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Benzyloxy)phenyl]butyl methanesulfonate](/img/structure/B13428983.png)

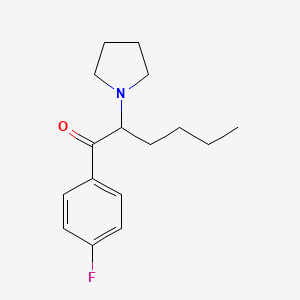
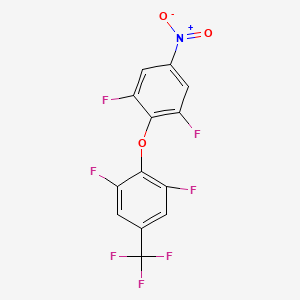
![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13429019.png)

![N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B13429022.png)
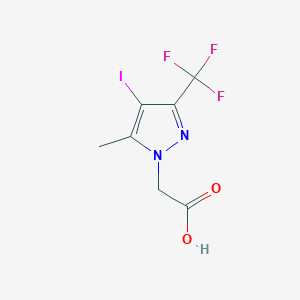
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429039.png)
![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)
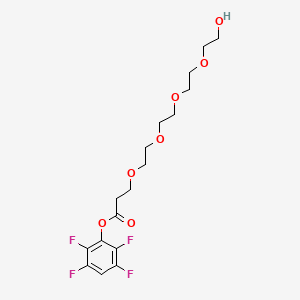
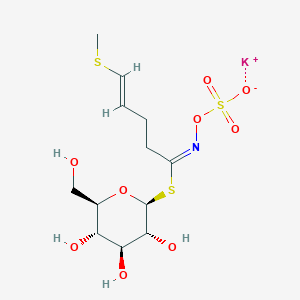
![tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/structure/B13429057.png)

